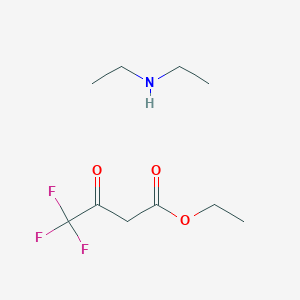
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate can be achieved through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N-ethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield. The process may also involve purification steps to remove any impurities and obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne with similar trifluoromethyl properties.
Ethyl 4,4-difluoroacetoacetate: A related ester with two fluorine atoms instead of three.
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Another trifluoromethyl-containing ester with different functional groups.
Uniqueness
N-ethylethanamine; ethyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its combination of an amine and an ester, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
333-52-8 |
|---|---|
Formule moléculaire |
C10H18F3NO3 |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
N-ethylethanamine;ethyl 4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3.C4H11N/c1-2-12-5(11)3-4(10)6(7,8)9;1-3-5-4-2/h2-3H2,1H3;5H,3-4H2,1-2H3 |
Clé InChI |
ZHJZLNRSMYLKHR-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CCOC(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


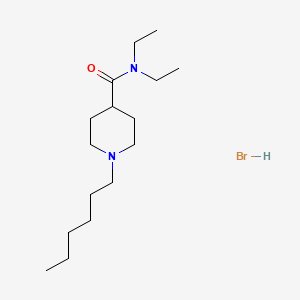
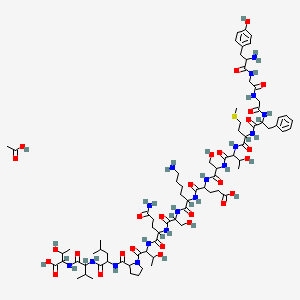
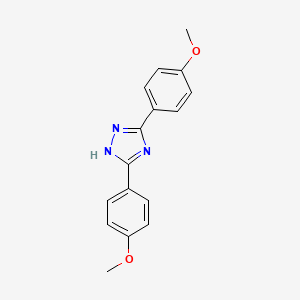
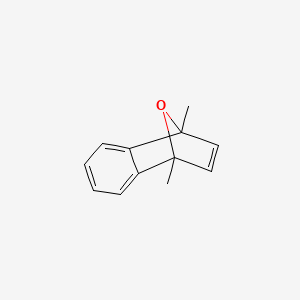
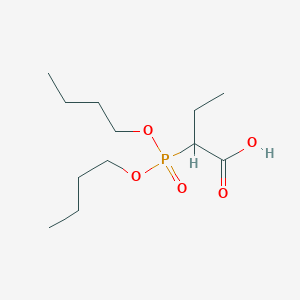
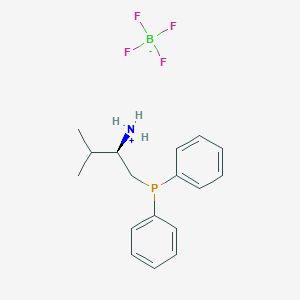
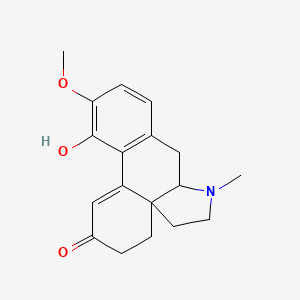
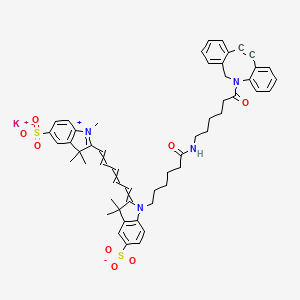

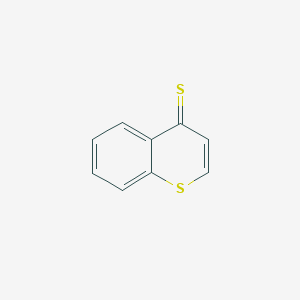


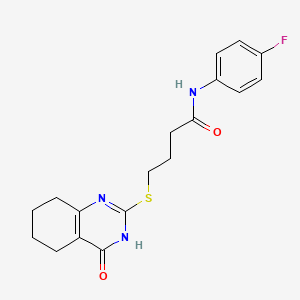
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
